molecular formula C13H20N2O5 B2445820 Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate CAS No. 1418126-08-5

Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2445820
CAS No.: 1418126-08-5
M. Wt: 284.312
InChI Key: BTMMEKDOEHTYMX-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate: is a complex organic compound characterized by its oxazole ring and a tert-butoxycarbonyl (Boc) protecting group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic conditions. The Boc group is introduced to protect the amine functionality during the synthesis process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

  • Reduction: The Boc group can be removed under acidic conditions, revealing the free amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are often used to remove the Boc group.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (TEA).

Major Products Formed:

  • Oxidation: Oxazolone derivatives.

  • Reduction: Free amine derivatives.

  • Substitution: Substituted oxazole derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Industry: It can be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Comparison with Similar Compounds

  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is structurally similar but contains a phenyl group instead of the oxazole ring.

  • Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: This compound has a simpler structure with a methyl group instead of the oxazole ring.

Uniqueness: The presence of the oxazole ring and the Boc protecting group makes this compound unique compared to its similar counterparts

Properties

IUPAC Name

methyl 5-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-8-10(11(16)18-5)15-9(19-8)6-7-14-12(17)20-13(2,3)4/h6-7H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMMEKDOEHTYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)CCNC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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